

benzamide N-benzoyl- chemical identification

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Compound Focus: N-Benzoylbenzamide

CAS No.: 614-28-8

Cat. No.: S3343064

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Chemical Identification and Structure

The core structure is characterized by a benzamide group where the nitrogen atom is bonded to a benzoyl group. Key identifiers for two closely related compounds are detailed in the table.

| Compound Name | Molecular Formula | Average Mass (g/mol) | CAS Registry Number | Key Identifiers |
|---------------------------|---|----------------------|---------------------|---|
| N-Benzoylbenzamide [1] | C ₁₄ H ₁₁ NO ₂ | 225.247 | 614-28-8 | ChemSpider ID: 120185 |
| N-Benzylbenzamide [2] | C ₁₄ H ₁₃ NO | 211.2591 | 1485-70-7 | IUPAC Standard InChIKey: LKQUCICFTHBFAL- UHFFFAOYSA-N |

Pharmacological Potential and Protocols

This chemical scaffold shows significant potential in drug discovery, with recent studies highlighting two main therapeutic areas.

Potential Application in Alzheimer's Disease

A 2022 study identified **N-benzyl benzamide derivatives** as highly potent and selective inhibitors of butyrylcholinesterase (BChE), a target for advanced Alzheimer's disease. [3]

- **Key Findings:** These compounds demonstrated **sub-nanomolar to nanomolar IC₅₀ values** (inhibitory potency) and sub-nanomolar KD values (binding affinity) in surface plasmon resonance assays. [3]
- **In Vivo Efficacy:** In mouse models, compounds **S11-1014** and **S11-1033** (0.5 mg/kg) improved cognitive impairment induced by Aβ1-42, with an effect comparable to 1 mg/kg rivastigmine, a standard treatment. [3]
- **Experimental Confirmation:** The neuroprotective effects were verified using oxidative damage models, and an in vivo acute toxicity test demonstrated the safety of the lead compounds. [3]

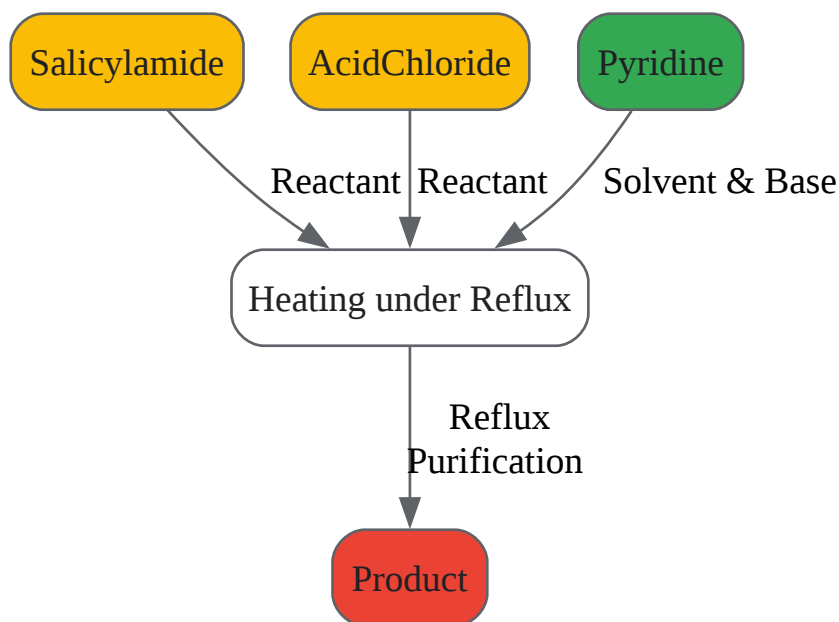
Potential Application in Anti-Cancer Agents

A 2025 study designed novel benzamide derivatives using a molecular hybridization strategy, combining the N-benzylaniline backbone with a benzoyl hydrazide group to create potential anti-cancer agents. [4]

- **Key Findings:** Among the synthesized compounds, **BJ-13** showed relatively potent anti-proliferative effects across several cancer cell lines, with high sensitivity in gastric cancer cells. [4]
- **Mechanism of Action:** The compounds are designed to induce apoptosis (programmed cell death) in cancer cells by disrupting the redox balance and promoting the accumulation of reactive oxygen species (ROS). [4]

Experimental Synthesis Protocol

The following diagram and protocol outline a standard method for synthesizing the N-benzoyl-2-hydroxybenzamide scaffold, which is central to the anti-protozoal research [5].



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Synthesis of N-benzoyl-2-hydroxybenzamide

Detailed Procedure [5]:

- **Reaction:** A mixture of salicylamide (2) and the desired substituted benzoyl chloride (3a-ab) is heated under reflux in pyridine.
- **Role of Pyridine:** Acts as both the solvent and a base to neutralize the HCl generated during the reaction.
- **Workup and Purification:** The crude product, which is typically a solid, is purified either by crystallization or by preparative HPLC.
- **Yield:** This method provides the target compounds in yields ranging from modest to very good (e.g., 8% to 95% as reported in one study) [5].

Key Experimental Assays for Biological Evaluation

The following methodologies are critical for evaluating the therapeutic potential of these compounds.

| Assay Type | Purpose | Typical Protocol/Description |
|--------------------------------|--|---|
| In Vitro Enzyme Inhibition [3] | Measure compound's potency to inhibit target | Determines IC ₅₀ value. Lower IC ₅₀ indicates higher potency. |

| Assay Type | Purpose | Typical Protocol/Description |
|---|---|--|
| | enzyme (e.g., BChE). | |
| Surface Plasmon Resonance (SPR) [3] | Confirm direct binding to target & measure binding affinity. | Provides dissociation constant (K_D). Sub-nanomolar K_D indicates very tight binding. |
| Cell-Based Viability/Proliferation [4] | Evaluate anti-proliferative effect on cancer cells. | e.g., CCK-8 assay. Determines IC_{50} value for cytotoxicity. |
| In Vivo Behavioral Study [3] | Assess effect on disease symptoms in live animal models. | e.g., Test cognitive improvement in mouse models of Alzheimer's. |
| ADMET Profiling [5] [4] | Evaluate Absorption, Distribution, Metabolism, Excretion, Toxicity. | Includes metabolic stability in human liver microsomes (HLM), cytochrome P450 inhibition, and in silico predictions. |

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